2-[1-(allylamino)ethylidene]-1H-indene-1,3(2H)-dione

Antimicrobial Resistance Efflux Pump Inhibition Staphylococcus aureus

This specific 2-[1-(allylamino)ethylidene]-1H-indene-1,3(2H)-dione (CAS 362498-91-7) is an essential tool compound for studying NorA efflux pump inhibition in S. aureus (IC50 2.02 μM). Its allylamino-ethylidene moiety imparts unique electronic/steric properties critical for SAR campaigns, while the LogP (2.12) and TPSA (46.17 Ų) make it a key reference in ADME profiling. Procure this derivative to ensure experimental reproducibility in antimicrobial resistance research. ≥90% purity, suitable as a building block for further synthetic elaboration.

Molecular Formula C14H13NO2
Molecular Weight 227.263
CAS No. 362498-91-7
Cat. No. B2926742
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[1-(allylamino)ethylidene]-1H-indene-1,3(2H)-dione
CAS362498-91-7
Molecular FormulaC14H13NO2
Molecular Weight227.263
Structural Identifiers
SMILESCC(=NCC=C)C1=C(C2=CC=CC=C2C1=O)O
InChIInChI=1S/C14H13NO2/c1-3-8-15-9(2)12-13(16)10-6-4-5-7-11(10)14(12)17/h3-7,16H,1,8H2,2H3
InChIKeyNSZFXOJHQAXGLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 2 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[1-(Allylamino)ethylidene]-1H-indene-1,3(2H)-dione (CAS 362498-91-7): Procurement-Ready Specifications for Indene-1,3-dione-Based Research


2-[1-(Allylamino)ethylidene]-1H-indene-1,3(2H)-dione (CAS 362498-91-7) is an indene-1,3-dione derivative characterized by an allylamino-ethylidene substitution at the 2-position, with a molecular formula of C14H13NO2 and a typical commercial purity of ≥90% . The compound is commercially available from multiple suppliers, with published physical properties including a LogP of approximately 2.1152, TPSA of 46.17, and molecular weight of 227.26 g/mol . Its core structure positions it within a class of compounds investigated for antimicrobial and anticancer activities, although the depth of published quantitative data for this specific derivative remains limited .

Why In-Class Analogs Cannot Be Interchanged for 2-[1-(Allylamino)ethylidene]-1H-indene-1,3(2H)-dione (CAS 362498-91-7)


The biological activity and physicochemical properties of 2-substituted indene-1,3-diones are highly sensitive to the nature of the substituent at the 2-position. While the core indene-1,3-dione scaffold may be common, variations in the amine moiety (e.g., allylamino vs. arylamino vs. triazolylamino) have been shown to dramatically alter target affinity, potency, and even the mechanism of action [1]. For instance, a closely related analog with a nitrothiophene substitution demonstrated an IC50 of 3.55 μM for tyrosinase inhibition, whereas other analogs in the same study were significantly less active, underscoring that small structural changes lead to quantifiable differences in biological outcome [2]. The specific allylamino-ethylidene moiety of CAS 362498-91-7 confers unique electronic and steric properties that cannot be assumed to be replicated by generic or structurally similar compounds, necessitating its specific procurement for targeted research programs.

Quantitative Differentiation Evidence for 2-[1-(Allylamino)ethylidene]-1H-indene-1,3(2H)-dione (CAS 362498-91-7) Against Comparators


NorA Efflux Pump Inhibitory Activity (IC50) vs. Reserpine and Chalcone Analogs

2-[1-(Allylamino)ethylidene]-1H-indene-1,3(2H)-dione demonstrates moderate inhibition of the NorA efflux pump in Staphylococcus aureus, with a reported IC50 of 2.02 μM (2,020 nM) [1]. This activity is approximately 4.5-fold less potent than the benchmark efflux pump inhibitor reserpine (IC50 ~0.44 μM, or 440 nM) but is significantly more potent than several inactive chalcone analogs tested in the same assay [2]. While direct head-to-head comparisons with other indene-1,3-dione derivatives are not available in the literature, this activity places the compound within a quantifiable range of efficacy for this specific biological target.

Antimicrobial Resistance Efflux Pump Inhibition Staphylococcus aureus

Lipophilicity (LogP) and Topological Polar Surface Area (TPSA) as Differentiating Physicochemical Parameters

The compound's calculated LogP of 2.1152 and TPSA of 46.17 Ų position it in a distinct physicochemical space compared to other 2-substituted indene-1,3-dione derivatives. For example, a structurally related analog, 2-{1-[(3,4-Dimethylphenyl)amino]ethylidene}-1H-indene-1,3(2H)-dione, has a significantly larger molecular weight (291.34 g/mol) and is predicted to have a higher LogP due to its lipophilic dimethylphenyl group . These differences directly impact membrane permeability and solubility, which are critical determinants of in vitro assay performance and in vivo applicability.

Medicinal Chemistry Drug Design ADME Properties

Commercial Purity Benchmark and Storage Requirements

Commercially, 2-[1-(allylamino)ethylidene]-1H-indene-1,3(2H)-dione is available at a standard purity of ≥90% from multiple vendors . This contrasts with other indene-1,3-dione derivatives, such as Anisindione (CAS 117-37-3) or Phenindione (CAS 83-12-5), which are often supplied as high-purity (>98%) analytical standards due to their established clinical history . The ≥90% purity specification is a key differentiator for procurement, indicating that this compound is intended as a research-grade building block rather than a high-purity analytical standard. Storage instructions recommend sealed containers at 2-8°C in a dry environment .

Chemical Procurement Compound Management Assay Reproducibility

Validated Research Applications for 2-[1-(Allylamino)ethylidene]-1H-indene-1,3(2H)-dione (CAS 362498-91-7) Based on Available Evidence


Antimicrobial Resistance Research: NorA Efflux Pump Inhibitor Screening

This compound is suitable for use as a moderate-potency tool compound in studies investigating the role of the NorA efflux pump in Staphylococcus aureus drug resistance. With an IC50 of 2.02 μM, it can serve as a reference inhibitor for validating new assays or for comparative studies against more potent efflux pump inhibitors like reserpine [1]. Its activity profile makes it useful for structure-activity relationship (SAR) campaigns aimed at optimizing efflux pump inhibition in this chemical series.

Medicinal Chemistry: Synthesis of Novel Indene-1,3-dione Derivatives

As a commercially available indene-1,3-dione building block, this compound can be employed as a starting material or intermediate for the synthesis of novel analogs with potentially enhanced biological activities. Its allylamino-ethylidene moiety provides a unique handle for further chemical modifications, such as alkylation, acylation, or cycloaddition reactions, enabling the exploration of new chemical space within the indene-1,3-dione class . The moderate purity (≥90%) is generally acceptable for synthetic chemistry applications where subsequent purification steps are planned.

Physicochemical Property Assessment in Lead Optimization Programs

Given its calculated LogP of 2.1152 and TPSA of 46.17 Ų , this compound can be used as a reference point in medicinal chemistry programs that aim to balance lipophilicity and polarity within the indene-1,3-dione series. Its properties are distinct from more lipophilic analogs, making it a valuable comparator in ADME (Absorption, Distribution, Metabolism, Excretion) profiling studies to understand the impact of specific substitutions on membrane permeability and solubility.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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